
(S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis often begins with commercially available naphthalene derivatives.
Hydrogenation: The naphthalene derivative undergoes hydrogenation to form tetrahydronaphthalene.
Amination: The tetrahydronaphthalene is then subjected to amination reactions to introduce the amino group.
Carboxylation: Finally, carboxylation reactions are performed to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency and yield, as well as purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted amides.
Scientific Research Applications
(S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: The non-chiral version of the compound.
2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: A positional isomer with the amino group at a different position.
1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Another positional isomer with the carboxylic acid group at a different position.
Uniqueness
(S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-1-CARBOXYLIC ACID is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
197379-82-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 |
IUPAC Name |
(1S)-1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,12H2,(H,13,14)/t11-/m0/s1 |
InChI Key |
WIYFEDPFIIDANF-NSHDSACASA-N |
SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)O)N |
Synonyms |
1-Naphthalenecarboxylicacid,1-amino-1,2,3,4-tetrahydro-,(1S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


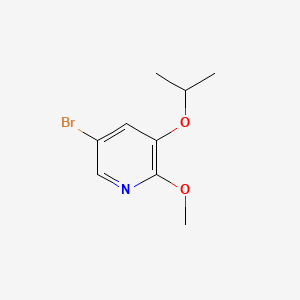
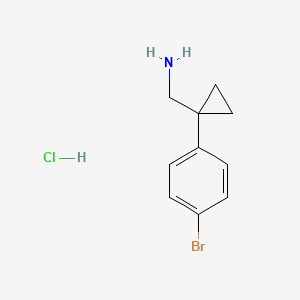
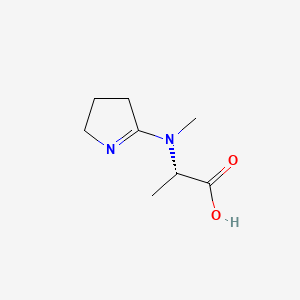

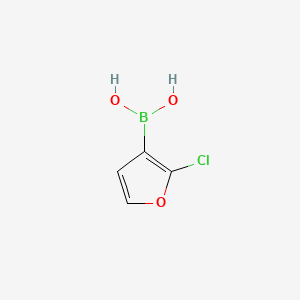
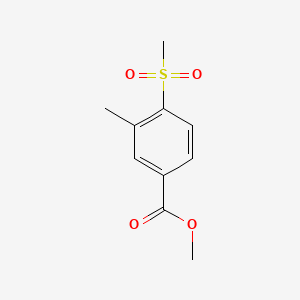
![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)
![4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B597925.png)
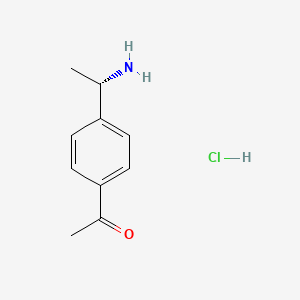
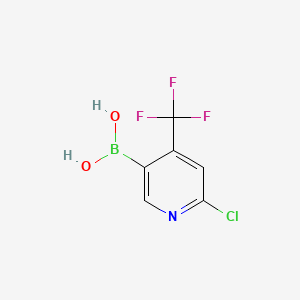

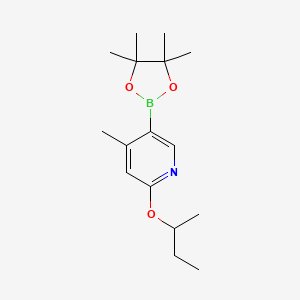
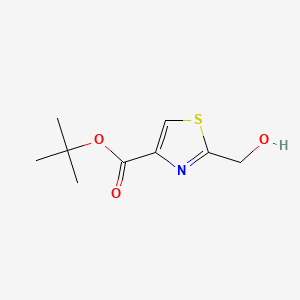
![(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B597936.png)
